
ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole is a complex organic compound that combines the structural features of both ethanedisulfonic acid and thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole typically involves the reaction of ethanedisulfonic acid with 5-ethyl-4-phenyl-1,3-thiazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted thiazole compounds.
Scientific Research Applications
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong ionic interactions with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methanedisulfonic acid
- 1,3-Propanedisulfonic acid
- 4-Phenyl-1,3-thiazole derivatives
Uniqueness
Ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole is unique due to its combination of sulfonic acid and thiazole functionalities
Properties
CAS No. |
31892-69-0 |
|---|---|
Molecular Formula |
C24H28N2O6S4 |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
ethane-1,2-disulfonic acid;5-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/2C11H11NS.C2H6O6S2/c2*1-2-10-11(12-8-13-10)9-6-4-3-5-7-9;3-9(4,5)1-2-10(6,7)8/h2*3-8H,2H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI Key |
UAQIRGVDLZJZRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CS1)C2=CC=CC=C2.CCC1=C(N=CS1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
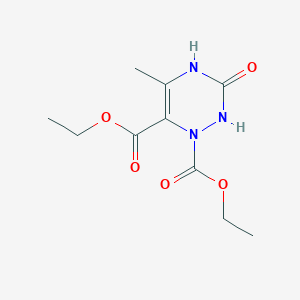
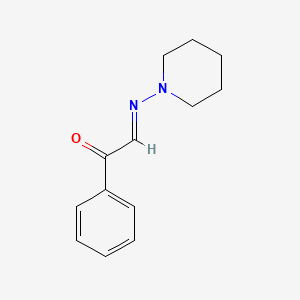
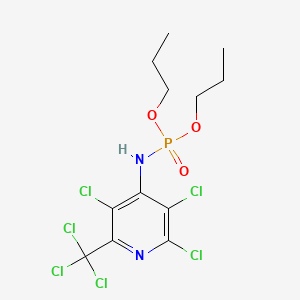

![s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)
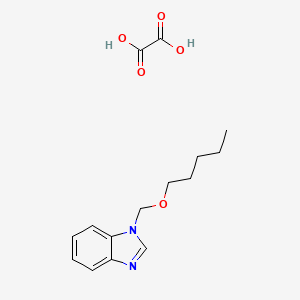

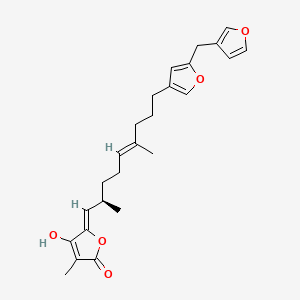

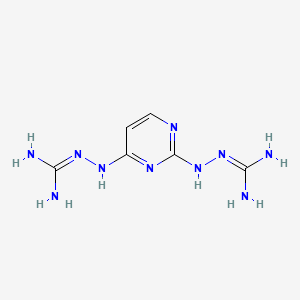
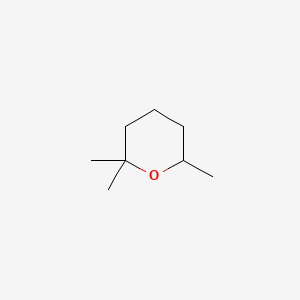
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)
